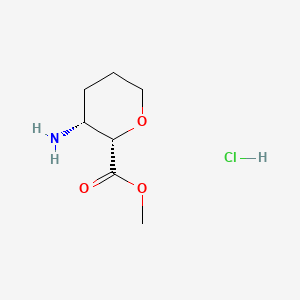
N-(2,2-dimethoxyethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-dimethoxyethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a methyl group and a dimethoxyethyl group attached to a propan-1-amine backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of 4-methylpiperazine with 3-chloropropan-1-amine, followed by the introduction of the dimethoxyethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents and moderate temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems and precise control of reaction parameters can enhance the reproducibility and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2-dimethoxyethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring or the propan-1-amine backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
N-(2,2-dimethoxyethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2,2-dimethoxyethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action may include signal transduction cascades and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(2,2-dimethoxyethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine include:
- N-(2,2-dimethoxyethyl)-3-(4-ethylpiperazin-1-yl)propan-1-amine
- N-(2,2-dimethoxyethyl)-3-(4-phenylpiperazin-1-yl)propan-1-amine
- N-(2,2-dimethoxyethyl)-3-(4-methylpiperidin-1-yl)propan-1-amine
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the dimethoxyethyl group and the methyl-substituted piperazine ring can influence its reactivity, binding affinity, and overall pharmacological profile.
Propiedades
Fórmula molecular |
C12H27N3O2 |
|---|---|
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
N-(2,2-dimethoxyethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine |
InChI |
InChI=1S/C12H27N3O2/c1-14-7-9-15(10-8-14)6-4-5-13-11-12(16-2)17-3/h12-13H,4-11H2,1-3H3 |
Clave InChI |
SZERIYJFWWHPJA-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCCNCC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-[trans-2-(tert-butoxycarbonylamino)cyclobutyl]carbamate](/img/structure/B13898837.png)
![Tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13898844.png)
![ethyl (2R,3S)-3-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-2-carboxylate](/img/structure/B13898847.png)

![Tert-butyl 4-[(cyclobutylamino)methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B13898861.png)









